Ethyl 4-cyano-2-pyridinecarboxylate
Overview
Description
Ethyl 4-cyano-2-pyridinecarboxylate is a chemical compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 . It is a solid substance with a melting point between 91 - 93 degrees Celsius .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H8N2O2/c1-2-13-9(12)8-5-7(6-10)3-4-11-8/h3-5H,2H2,1H3
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
As mentioned earlier, this compound is a solid substance with a melting point between 91 - 93 degrees Celsius . It has a molecular weight of 176.17 .Scientific Research Applications
1. Synthesis and Functionality Enhancement
- Ethyl 4-cyano-2-pyridinecarboxylate is utilized in the synthesis of highly functionalized tetrahydropyridines. These compounds are formed with complete regioselectivity and high diastereoselectivities, indicating significant potential in synthetic chemistry for creating complex molecular structures (Zhu, Lan, & Kwon, 2003).
2. Role in Pharmacological Research
- While this compound is used in pharmacological research, specific applications in this field have been excluded as per your request.
3. Organic Chemistry and Compound Synthesis
- This compound is involved in the efficient synthesis of various pyrrole and pyridine derivatives. These syntheses contribute to expanding the library of pyrrole systems, which are significant in organic chemistry due to their broad range of applications in drug discovery and materials science (Dawadi & Lugtenburg, 2011).
4. Material Science and Engineering Applications
- The compound finds usage in the field of materials science, particularly in the development and synthesis of specialized dyes and pigments. For example, its derivatives are used in the creation of disperse dyes with applications in textile industries (Abolude, Bello, Nkeonye, & Giwa, 2021).
5. Novel Chemical Reactions and Pathways
- This compound is involved in novel chemical reactions, such as unexpected cycloaddition reactions, showcasing its versatility and potential for discovering new reaction pathways in organic chemistry (Bourhis & Vercauteren, 1994).
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 4-cyano-2-pyridinecarboxylate is a chemical compound with the molecular formula C9H8N2O2
Mode of Action
It is known that the compound plays a role in the synthesis of indole derivatives , which are prevalent moieties present in selected alkaloids .
Biochemical Pathways
Given its role in the synthesis of indole derivatives , it may influence the pathways associated with these compounds.
Result of Action
Its role in the synthesis of indole derivatives suggests it may have downstream effects related to these compounds .
Properties
IUPAC Name |
ethyl 4-cyanopyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-2-13-9(12)8-5-7(6-10)3-4-11-8/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZQRRZEDGIEFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00541862 | |
Record name | Ethyl 4-cyanopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00541862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97316-50-2 | |
Record name | Ethyl 4-cyanopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00541862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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